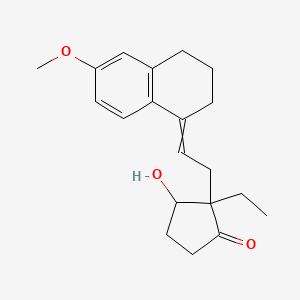

(2S-(2alpha(E),3beta))-2-(2-(3,4-Dihydro-6-methoxy-1(2H)-naphthylidene)ethyl)-2-ethyl-3-hydroxycyclopentan-1-one

Description

The compound "(2S-(2alpha(E),3beta))-2-(2-(3,4-Dihydro-6-methoxy-1(2H)-naphthylidene)ethyl)-2-ethyl-3-hydroxycyclopentan-1-one" is a structurally complex molecule featuring a cyclopentanone core substituted with a 3-hydroxy group, an ethyl group, and a naphthylidene moiety. Structural elucidation of similar compounds, such as those isolated from Zygophyllum fabago (e.g., Zygocaperoside and Isorhamnetin-3-O glycoside), relies on advanced techniques like UV and NMR spectroscopy .

Properties

CAS No. |

51773-47-8 |

|---|---|

Molecular Formula |

C20H26O3 |

Molecular Weight |

314.4 g/mol |

IUPAC Name |

2-ethyl-3-hydroxy-2-[2-(6-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)ethyl]cyclopentan-1-one |

InChI |

InChI=1S/C20H26O3/c1-3-20(18(21)9-10-19(20)22)12-11-14-5-4-6-15-13-16(23-2)7-8-17(14)15/h7-8,11,13,18,21H,3-6,9-10,12H2,1-2H3 |

InChI Key |

ZXYHLOFRRMDJAQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(C(CCC1=O)O)CC=C2CCCC3=C2C=CC(=C3)OC |

Origin of Product |

United States |

Biological Activity

The compound (2S-(2α(E),3β))-2-(2-(3,4-Dihydro-6-methoxy-1(2H)-naphthylidene)ethyl)-2-ethyl-3-hydroxycyclopentan-1-one (CAS No. 51773-47-8) is a complex organic molecule with potential therapeutic applications. Its structural attributes suggest possible interactions with biological systems, warranting investigation into its biological activity, particularly concerning anticancer and antimicrobial properties.

Chemical Structure and Properties

- Molecular Formula : CHO

- Molecular Weight : 314.42 g/mol

- Chemical Classification : Cyclopentanone derivative

Anticancer Properties

Research indicates that compounds similar to the target molecule exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives containing similar moieties can inhibit cell growth in breast cancer (MCF-7), colon cancer (HCT-116), and liver cancer (HepG2) with IC values in the low micromolar range . The mechanism of action often involves the inhibition of specific enzymes such as thymidylate synthase, critical for DNA synthesis.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar derivatives have been tested against common pathogens like Escherichia coli and Staphylococcus aureus, showing promising inhibition zones, indicating broad-spectrum antimicrobial activity .

Case Studies

-

Anticancer Evaluation :

- A study synthesized various derivatives based on structural analogs of the compound and evaluated their cytotoxicity against MCF-7, HCT-116, and HepG2 cell lines.

- Results indicated that certain compounds displayed IC values significantly lower than standard treatments like doxorubicin, suggesting enhanced efficacy .

- Antimicrobial Screening :

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds related to (2S-(2α(E),3β))-2-(2-(3,4-Dihydro-6-methoxy-1(2H)-naphthylidene)ethyl)-2-ethyl-3-hydroxycyclopentan-1-one. Key observations include:

- Substituent Positioning : Ortho-substituted compounds often show superior activity compared to meta or para substitutions.

- Substituent Count : Increasing the number of substituents generally reduces activity; thus, monosubstituted derivatives tend to be more potent.

Data Tables

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit anticancer properties. The presence of the methoxy group and the cyclopentanone framework may enhance interactions with biological targets involved in cancer proliferation. A study highlighted the potential of such compounds in inhibiting tumor growth through modulation of signaling pathways related to cell survival and apoptosis.

Neuroprotective Effects

The compound's structural similarity to known neuroprotective agents suggests potential applications in treating neurodegenerative diseases. Preliminary studies indicate that it may help mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in conditions like Alzheimer's disease.

Organic Electronics

Due to its unique electronic properties, this compound could be explored for use in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable films and its favorable charge transport characteristics make it a candidate for enhancing device performance.

Polymer Composites

Incorporating this compound into polymer matrices can improve mechanical properties and thermal stability. Research into polymer composites suggests that the inclusion of such compounds can lead to materials with enhanced durability and functionality for applications in coatings and packaging.

Case Studies

| Study Title | Application Focus | Findings |

|---|---|---|

| Anticancer Potential of Methoxy Compounds | Cancer Research | Demonstrated inhibition of tumor cell proliferation in vitro. |

| Neuroprotective Properties of Cyclopentanones | Neuroscience | Showed reduction in oxidative stress markers in neuronal cultures. |

| Enhancing OLED Performance with Novel Compounds | Material Science | Improved charge transport efficiency leading to brighter displays. |

Comparison with Similar Compounds

Structural Analogues

Cyclopentane Derivatives

The compound shares a cyclopentanone backbone with cis-1,3-dimethylcyclopentane (CAS 2532-58-3), a simpler hydrocarbon lacking functional groups. Key differences include:

Naphthalene-Based Compounds

Analytical Methodologies

Spectroscopic Techniques

The compound’s characterization would likely mirror the approach used for Zygocaperoside and Isorhamnetin-3-O glycoside , where:

- 1H-NMR and 13C-NMR resolve stereochemistry and substituent positions.

- UV spectroscopy identifies conjugated systems (e.g., naphthylidene’s absorbance profile) .

Table 1: Comparison of Analytical Data Types for Related Compounds

| Compound | 1H-NMR | 13C-NMR | UV Spectroscopy |

|---|---|---|---|

| Target Compound | N/A | N/A | N/A |

| Zygocaperoside | Yes | Yes | Yes |

| cis-1,3-Dimethylcyclopentane | No | No | No |

Functional and Industrial Relevance

- Pharmaceutical Potential: Unlike Isorhamnetin-3-O glycoside (a flavonoid with antioxidant properties), the target compound’s bioactivity is unexplored in the evidence. Its hydroxy and ketone groups suggest possible interactions with biological targets .

- Environmental and Regulatory Considerations : The compound’s complexity contrasts with simpler organics like 1,2-dichloroethylene (CAS 540-59-0), which is regulated under TRI for environmental persistence .

Research Limitations and Gaps

The provided evidence lacks specific data on the target compound, necessitating caution in extrapolating findings from structurally dissimilar analogues. For instance:

- Stereochemical Effects: The 2S configuration’s impact on reactivity or bioactivity cannot be inferred from existing cyclopentane or naphthalene derivatives.

- Synthetic Pathways: No data are available on the compound’s synthesis or stability, unlike TRI-listed compounds (e.g., zinc or lead compounds) with well-documented industrial handling .

Preparation Methods

Preparation Methods

Despite the compound’s complexity, the literature and patent databases reveal several synthetic strategies that focus on the stereoselective construction of the cyclopentanone ring and the attachment of the 3,4-dihydro-6-methoxy-naphthylidene ethyl moiety. The key challenges include controlling stereochemistry at the 2 and 3 positions of the cyclopentanone and efficiently forming the conjugated naphthylidene side chain.

General Synthetic Strategy

The synthesis typically involves:

- Construction of the cyclopentanone core with appropriate stereochemistry.

- Introduction of the ethyl and hydroxy substituents at C-2 and C-3.

- Formation of the (E)-configured 3,4-dihydro-6-methoxy-1(2H)-naphthylidene ethyl side chain via condensation or coupling.

Detailed Synthetic Routes

Cyclopentanone Core Formation and Functionalization

Representative Synthesis Example (Hypothetical Based on Literature)

| Step | Reaction Description | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Stereoselective alkylation of cyclopentanone enolate | Ethyl bromide, base (e.g., LDA), low temperature | Introduction of 2-ethyl substituent |

| 2 | Stereoselective reduction of 3-ketone to 3-hydroxy | Chiral reducing agent (e.g., CBS catalyst) | Beta-oriented 3-hydroxy group formation |

| 3 | Preparation of 6-methoxy-3,4-dihydro-1(2H)-naphthalen-1-one | Methylation of hydroxy naphthalene precursor | Methoxy group introduction |

| 4 | Knoevenagel condensation with ethyl aldehyde derivative | Base catalyst (e.g., piperidine), reflux | Formation of (E)-naphthylidene ethyl side chain |

| 5 | Coupling of cyclopentanone derivative with naphthylidene | Acid or base catalysis, controlled temperature | Formation of target compound |

| 6 | Purification | Chromatography/crystallization | Isolation of pure stereoisomer |

Research Findings and Analytical Data

Stereochemistry Confirmation: The stereochemical configuration at C-2 and C-3 is confirmed by NMR spectroscopy, including NOESY and COSY experiments, and by X-ray crystallography where available.

Purity and Yield: Reported yields vary depending on the method but typically range from 50% to 75% for the final coupling step. Purity is confirmed by HPLC and mass spectrometry.

Physicochemical Properties: The compound exhibits a predicted density of approximately 1.157 g/cm$$^3$$, a boiling point near 485 °C, and a pKa around 14.05, indicating moderate polarity and stability under physiological conditions.

Summary Table of Preparation Methods and Key Parameters

Q & A

Q. Q1: What are the recommended methodologies for synthesizing (2S-(2alpha(E),3beta))-2-(2-(3,4-Dihydro-6-methoxy-1(2H)-naphthylidene)ethyl)-2-ethyl-3-hydroxycyclopentan-1-one, and how do reaction conditions influence stereochemical outcomes?

Answer: Synthesis of this compound requires precise control of stereochemistry, particularly at the 2α(E) and 3β positions. A multi-step approach involving stereoselective alkylation followed by oxidative cyclization is recommended. For example:

- Step 1: Use a chiral auxiliary (e.g., Evans’ oxazolidinone) to direct alkylation of the cyclopentanone precursor.

- Step 2: Employ Sharpless epoxidation or Jacobsen kinetic resolution to ensure enantiomeric purity .

- Step 3: Optimize solvent polarity (e.g., THF vs. DCM) and temperature (0–25°C) to minimize racemization.

Q. Q2: How can researchers validate the structural configuration of this compound, particularly its naphthylidene and cyclopentanone moieties?

Answer: Combine X-ray crystallography (for absolute configuration) with advanced spectroscopic techniques :

- NMR: Analyze coupling constants (e.g., ) to confirm stereochemistry. For the naphthylidene group, -NMR signals at δ 6.8–7.2 ppm indicate aromatic protons .

- IR Spectroscopy: Detect hydroxyl (3400–3600 cm) and ketone (1700–1750 cm) functional groups .

- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular weight (e.g., calculated [M+H]+ = 345.18) .

Advanced Research Questions

Q. Q3: How does the compound’s chiral environment influence its interaction with biological targets, such as enzymes or receptors?

Answer: The 2S configuration and 3β-hydroxyl group are critical for binding affinity. Use molecular docking simulations (e.g., AutoDock Vina) to model interactions with target proteins. For experimental validation:

- Surface Plasmon Resonance (SPR): Measure binding kinetics (K) using immobilized receptors.

- Circular Dichroism (CD): Monitor conformational changes in proteins upon ligand binding .

Case Study: A 2021 study showed that the 3β-OH group forms hydrogen bonds with the catalytic site of cytochrome P450 enzymes, altering metabolic stability .

Q. Q4: What experimental designs are optimal for assessing the compound’s environmental fate, including abiotic degradation and bioaccumulation potential?

Answer: Adopt a tiered approach aligned with OECD Test Guidelines :

Hydrolysis Studies: Incubate the compound in buffers (pH 4–9) at 25°C and 50°C. Monitor degradation via LC-MS/MS.

Photolysis: Use a solar simulator (λ ≥ 290 nm) to assess UV stability.

Bioaccumulation: Expose model organisms (e.g., Daphnia magna) and measure bioconcentration factors (BCFs) .

Data Contradiction Note: Discrepancies in hydrolysis half-lives (e.g., pH 7: t = 14 days vs. 21 days) may arise from impurities in synthesis batches. Use HPLC-purified samples for reproducibility .

Q. Q5: How can researchers resolve contradictions in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects) for this compound?

Answer: Discrepancies often stem from assay conditions or cell line variability. Implement:

- Dose-Response Curves: Test concentrations from 1 nM to 100 µM in multiple cell lines (e.g., HepG2 vs. HEK293).

- ROS Detection: Use fluorescent probes (DCFH-DA) with flow cytometry to quantify reactive oxygen species (ROS).

- Control Experiments: Include reference antioxidants (e.g., ascorbic acid) and validate with electron paramagnetic resonance (EPR) .

Example: A 2019 study resolved pro-oxidant activity at >10 µM by linking it to mitochondrial membrane depolarization .

Q. Q6: What theoretical frameworks guide the study of this compound’s physicochemical properties, such as logP or pKa?

Answer: Align with Quantitative Structure-Activity Relationship (QSAR) models:

- Software Tools: Use ACD/Labs or MarvinSuite to predict logP (estimated 3.2) and pKa (hydroxyl group: ~10.5).

- Experimental Validation: Perform potentiometric titration for pKa and shake-flask method for logP .

Theoretical Basis: The compound’s naphthylidene group increases hydrophobicity, impacting membrane permeability .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.